REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9]O)=[C:5]([CH:11]=[CH2:12])[CH:4]=1.P(Br)(Br)[Br:14].O>C(OCC)C>[Br:14][CH2:9][C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][C:5]=1[CH:11]=[CH2:12]
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Name
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|
Quantity
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7.9 g
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Type
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reactant
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Smiles
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COC1=CC(=C(C=C1)CO)C=C
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Name
|
|
Quantity
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5 mL
|
Type
|
reactant
|
Smiles
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P(Br)(Br)Br
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Name
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|
Quantity
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100 mL
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Type
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solvent
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Smiles
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C(C)OCC
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
|
O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
to destroy excess PBr3
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Type
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CUSTOM
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Details
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The mixture is partitioned carefully between EtOAc and NaHCO3 (plus a small amount of KOH
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Type
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EXTRACTION
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Details
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The organic extract
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Type
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DRY_WITH_MATERIAL
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Details
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is dried with MgSO4
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Type
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CONCENTRATION
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Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC1=C(C=C(C=C1)OC)C=C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |